molecular formula C11H14N2O2 B3056207 2-Amino-4,5-diethoxybenzonitrile CAS No. 696649-30-6

2-Amino-4,5-diethoxybenzonitrile

Cat. No.: B3056207
CAS No.: 696649-30-6
M. Wt: 206.24 g/mol
InChI Key: RSBNAILPKCDZBJ-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzonitrile (CAS 696649-30-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H14N2O2 and a molecular weight of 206.24, this compound is part of the aminobenzonitrile family, which are valuable building blocks in organic synthesis . This diethoxy-substituted aniline derivative is characterized by its amino and nitrile functional groups, making it a versatile intermediate for constructing more complex molecules. Researchers primarily utilize this compound in pharmaceutical development, where it serves as a key precursor in the synthesis of potential therapeutic agents. Its structure is particularly valuable for exploring structure-activity relationships in drug discovery. The product is offered with cold-chain transportation to ensure stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can handle this material according to good laboratory practices. For comprehensive safety details, please consult the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-diethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-14-10-5-8(7-12)9(13)6-11(10)15-4-2/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBNAILPKCDZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362537
Record name 2-amino-4,5-diethoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80362537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696649-30-6
Record name 2-amino-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 4,5 Diethoxybenzonitrile and Its Analogues

Established Reaction Pathways for the Synthesis of 2-Amino-4,5-diethoxybenzonitrile

Established synthetic routes typically rely on classical, well-documented reactions that build the molecule in a stepwise fashion. These methods prioritize reliability and yield, often starting from readily available precursors.

The introduction of the nitrile (-C≡N) group onto an aromatic ring is a cornerstone of synthesizing benzonitriles. Several classical methods are routinely employed.

Sandmeyer Reaction : This reaction is a widely used method for converting an aryl diazonium salt, typically prepared from an aniline (B41778) derivative, into an aryl nitrile. numberanalytics.com The process involves treating the diazonium salt with a copper(I) cyanide catalyst. numberanalytics.com For a molecule like 2-Amino-4,5-diethoxybenzonitrile, a hypothetical precursor would be a protected 2,4,5-trisubstituted aniline.

Rosenmund-von Braun Reaction : This method involves the direct cyanation of an aryl halide with copper(I) cyanide, often at high temperatures. numberanalytics.comfiveable.me It is a high-yielding reaction that tolerates a variety of functional groups, making it suitable for complex scaffolds. fiveable.me

Letts Nitrile Synthesis : Discovered in 1872, this reaction involves the treatment of aromatic carboxylic acids with metal thiocyanates to produce the corresponding nitriles. wikipedia.org

From Aldehydes : A common laboratory-scale synthesis involves the conversion of an aromatic aldehyde to a nitrile. One approach is the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime, which is then dehydrated to the nitrile. rsc.orgrsc.org

The strategic placement of the amino and diethoxy groups is critical. The directing effects of these substituents heavily influence the synthetic sequence. The amino group is a powerful activating group and an ortho-, para-director, while alkoxy groups (like diethoxy) are also activating and ortho-, para-directing. msu.edulibretexts.org

A common and effective strategy for introducing an amino group is through the reduction of a nitro group. For instance, the synthesis of the related compound 2-amino-4,5-dimethoxybenzonitrile (B182473) is achieved by the reduction of 2-nitro-4,5-dimethoxybenzonitrile using sodium dithionite (B78146) in hot water, affording the product in high yield (97%). prepchem.com A similar pathway is highly plausible for the target diethoxy compound, starting from 2-nitro-4,5-diethoxybenzonitrile.

Starting with a suitably substituted benzene (B151609) derivative.

Nitration of the aromatic ring.

Introduction of the nitrile group or a precursor.

Introduction of the diethoxy groups.

Reduction of the nitro group to the final amine.

The order of these steps is crucial to leverage the directing effects of the substituents and avoid unwanted side reactions. msu.edu

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer an efficient pathway to complex molecules. rsc.org While a specific MCR for 2-Amino-4,5-diethoxybenzonitrile is not prominently documented, MCRs are widely used to generate related scaffolds like substituted nitriles and heterocycles. rsc.org

Strecker Synthesis : As the first described MCR, the Strecker reaction combines an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov

Ugi and Passerini Reactions : These isocyanide-based MCRs are powerful tools for generating peptide-like scaffolds and other complex structures. nih.gov The Ugi four-component reaction (U-4CR) can involve aldehydes, amines, carboxylic acids, and isocyanides. nih.gov The Ugi-tetrazole reaction (UT-4CR) variation uses an azide (B81097) to trap a nitrilium ion intermediate, leading to the formation of tetrazoles, which are considered bioisosteres of carboxylic acids. acs.org

These MCRs highlight the potential for rapidly assembling diverse molecular architectures that could incorporate the aminobenzonitrile motif. rsc.org

Exploration of Novel Synthetic Routes and Catalyst Systems

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Research into novel routes for benzonitrile (B105546) synthesis reflects these goals.

A significant advancement in green chemistry is the use of ionic liquids (ILs) as recyclable reaction media and catalysts. One study demonstrates a highly efficient, green synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine-ionic liquid salt. rsc.orgrsc.orgresearchgate.netsemanticscholar.org

Key features of this green methodology include:

Elimination of Metal Catalysts : The ionic liquid itself acts as a co-solvent and catalyst. rsc.orgrsc.org

High Yield and Efficiency : The process can achieve 100% conversion and yield in a relatively short time (2 hours at 120 °C). rsc.orgrsc.orgresearchgate.net

Recyclability : The ionic liquid can be easily recovered through phase separation and reused without significant loss of activity. rsc.orgsemanticscholar.org

This approach is applicable to a wide variety of aromatic nitriles and avoids the use of corrosive reagents like hydrochloric acid, which is a byproduct in traditional methods using hydroxylamine hydrochloride. rsc.orgsemanticscholar.org

Table 1: Ionic Liquid-Based Green Synthesis of Benzonitrile

ParameterCondition/ValueReference
ReactantsBenzaldehyde, Hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt rsc.orgresearchgate.net
Catalyst/SolventIonic Liquid [HSO3-b-Py]·HSO4 rsc.orgrsc.org
Temperature120 °C rsc.orgresearchgate.net
Reaction Time2 hours rsc.orgresearchgate.net
Conversion/Yield100% rsc.orgresearchgate.net
Key AdvantageMetal-free, recyclable catalyst system, no corrosive byproducts rsc.orgsemanticscholar.org

The development of advanced catalyst systems is crucial for improving reaction efficiency, selectivity, and substrate scope.

Organometallic Catalysis : Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful methods for constructing C-C bonds. sci-hub.se These are particularly relevant for synthesizing analogues like o-tolyl benzonitrile (OTBN), a key intermediate for sartan-based pharmaceuticals. sci-hub.se These reactions couple aryl halides with organoboron or organozinc reagents, respectively, offering a versatile route to biaryl nitriles. sci-hub.se

Heterogeneous Catalysis : For industrial-scale production, heterogeneous catalysts are often preferred. One novel approach uses transition metal oxide clusters (e.g., Ni, Co, V, Mo) fabricated within the sub-nano spaces of β-zeolite pores. medcraveonline.com This system catalyzes the gas-phase ammoxidation of alkylbenzenes to benzonitriles with extremely high selectivity (up to 99%) and suppresses unwanted combustion side-reactions. medcraveonline.com

Photoredox Catalysis : Visible-light-assisted photoredox catalysis represents a mild and powerful method for generating reactive intermediates. One reported system uses an organic photoredox catalyst to generate an azide radical (N₃•), which can abstract a hydrogen atom from benzyl (B1604629) alcohols or methyl arenes, leading to the formation of aryl nitriles. researchgate.net This method allows for the synthesis of nitriles from readily available starting materials under gentle conditions. researchgate.net

Table 2: Comparison of Advanced Catalytic Systems for Nitrile Synthesis

Catalytic SystemReaction TypeTypical PrecursorsKey FeaturesReference
Palladium/Nickel ComplexesCross-Coupling (e.g., Suzuki)Aryl Halides, Organoboron ReagentsForms C-C bonds; synthesizes biaryl nitriles. sci-hub.se
Metal Oxides in ZeolitesGas-Phase AmmoxidationAlkylbenzenes, Ammonia, AirHigh selectivity (99%); suppresses combustion. medcraveonline.com
Organic Photoredox CatalystsH-Abstraction/Radical CyanationBenzyl Alcohols, Methyl ArenesMild conditions (visible light); uses azide radicals. researchgate.net

Mechanistic Investigations of Synthetic Transformations

The formation of 2-Amino-4,5-diethoxybenzonitrile and its analogues involves several key chemical reactions, the mechanisms of which have been the subject of detailed investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.

A plausible and commonly employed synthetic route to 2-Amino-4,5-diethoxybenzonitrile involves a two-step sequence: the nitration of a 1,2-diethoxybenzene (B166437) precursor to yield 2-nitro-4,5-diethoxybenzonitrile, followed by the reduction of the nitro group to an amine.

Nitration of 1,2-Dialkoxybenzenes:

The introduction of a nitro group onto the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The nitration of 1,2-dialkoxybenzenes, such as 1,2-diethoxybenzene, with a mixture of nitric acid and sulfuric acid proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to generate the nitronium ion. chemistrysteps.commasterorganicchemistry.com

The regioselectivity of this reaction is of particular interest. In the case of 1,2-dialkoxybenzenes, the dinitration has been observed to yield the 1,2-dialkoxy-4,5-dinitrobenzene product with high selectivity. acs.org Density Functional Theory (DFT) studies suggest that the mechanism likely involves a single electron transfer (SET) process. The regioselectivity is primarily governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic substrate, which dictates the structure of the resulting aromatic radical cation formed during the SET process. acs.org

Reduction of the Nitro Group:

The subsequent conversion of the nitro group to a primary amine is a critical step. A variety of reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) being an effective and common choice. sci-hub.se

Alternative Synthetic Routes:

An alternative approach to the synthesis of benzonitriles is the Sandmeyer reaction. This reaction allows for the conversion of a primary aromatic amine to a nitrile via a diazonium salt intermediate. scienceinfo.comwikipedia.orgbyjus.com The process involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with a copper(I) cyanide salt. masterorganicchemistry.comnih.gov

The mechanism of the Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (SᵣNAr). It is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ion to form the benzonitrile product. wikipedia.orglscollege.ac.in

The following table provides a summary of the key synthetic transformations and their mechanistic features:

Transformation Reagents Key Intermediates Mechanistic Class
Aromatic NitrationNitric Acid, Sulfuric AcidNitronium ion (NO₂⁺), Aromatic radical cationElectrophilic Aromatic Substitution (potentially with SET character)
Nitro Group ReductionSodium DithioniteNitrosoarene, HydroxylamineSingle-Electron Transfer (SET)
Sandmeyer ReactionSodium Nitrite, Acid, Copper(I) CyanideDiazonium salt, Aryl radicalRadical-Nucleophilic Aromatic Substitution (SᵣNAr)

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4,5 Diethoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 2-Amino-4,5-diethoxybenzonitrile can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum of 2-Amino-4,5-diethoxybenzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the two ethoxy substituents. The substitution pattern on the benzene (B151609) ring—an amino group at C2, and two ethoxy groups at C4 and C5—leaves two aromatic protons at positions C3 and C6.

The proton at C3 would likely appear as a singlet, influenced by the adjacent amino group. Similarly, the proton at C6 is also expected to be a singlet. The chemical shifts of these aromatic protons are influenced by the electron-donating nature of the amino and ethoxy groups. For comparison, in 2-aminobenzonitrile (B23959), the aromatic protons appear in the range of 6.6-7.4 ppm. chemicalbook.comnih.gov Therefore, the signals for the C3-H and C6-H of the target molecule are expected in a similar region.

The amino group (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In 4-aminobenzonitrile (B131773), this signal is observed around 4.3 ppm. chemicalbook.com

The two ethoxy groups (-OCH₂CH₃) will give rise to two sets of signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield, typically in the 4.0-4.2 ppm range. These protons will be split into a quartet by the neighboring methyl protons. The methyl protons will appear further upfield, typically around 1.3-1.5 ppm, and will be split into a triplet by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-4,5-diethoxybenzonitrile

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H (C3-H)~6.5 - 7.0Singlet
Aromatic-H (C6-H)~6.5 - 7.0Singlet
Amino (-NH₂)Variable (Broad)Singlet
Methylene (-OCH₂)~4.0 - 4.2Quartet
Methyl (-CH₃)~1.3 - 1.5Triplet

Note: These are predicted values based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2-Amino-4,5-diethoxybenzonitrile, eleven distinct carbon signals are expected.

The carbon atom of the nitrile group (-C≡N) is characteristically found in the range of 115-125 ppm. The aromatic carbons will appear in the region of 100-160 ppm. The carbons bearing the electron-donating amino and ethoxy groups (C2, C4, C5) will be shielded and appear at higher fields (lower ppm values) within this range, while the carbon attached to the electron-withdrawing nitrile group (C1) will be deshielded. The remaining aromatic carbons (C3, C6) will resonate at intermediate values. For comparison, in various substituted benzonitriles, the nitrile carbon chemical shift is sensitive to the electronic nature of the substituents. nih.gov

The ethoxy group carbons will have characteristic shifts. The methylene carbon (-OCH₂) is expected around 60-70 ppm, while the methyl carbon (-CH₃) will be found at a much higher field, typically 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4,5-diethoxybenzonitrile

Carbon Type Predicted Chemical Shift (ppm)
Nitrile (-C≡N)~117 - 122
Aromatic (C-NH₂)~145 - 155
Aromatic (C-OR)~140 - 150
Aromatic (C-H)~100 - 115
Aromatic (C-CN)~100 - 110
Methylene (-OCH₂)~64 - 68
Methyl (-CH₃)~14 - 16

Note: These are predicted values based on analogous structures and general NMR principles.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are invaluable for confirming the structural assignment by revealing correlations between nuclei. mnstate.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In 2-Amino-4,5-diethoxybenzonitrile, a key correlation would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy groups. The absence of cross-peaks between the two aromatic protons would confirm they are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals, and the methylene and methyl proton signals of the ethoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the aromatic protons to the nitrile carbon and the carbons bearing the substituents. The methylene protons of the ethoxy groups would show a correlation to the aromatic carbon they are attached to (C4 and C5).

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in 2-Amino-4,5-diethoxybenzonitrile can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption and Scattering Bands of Nitrile (C≡N) and Amino (N-H) Groups

The most prominent and diagnostic peaks in the vibrational spectra of 2-Amino-4,5-diethoxybenzonitrile are expected to arise from the nitrile and amino functional groups.

The nitrile group (C≡N) exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. chemicalbook.com In the Raman spectrum, this stretching vibration also gives a strong and sharp signal. For benzonitrile (B105546) itself, this band is observed around 2229 cm⁻¹. researchgate.net

The amino group (-NH₂) gives rise to characteristic N-H stretching vibrations. In the IR spectrum, primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. acs.org For instance, the IR spectrum of 4-aminobenzonitrile shows distinct bands in this region. chemicalbook.com The N-H bending vibration is also observable, usually around 1590-1650 cm⁻¹.

Interpretation of Aromatic Ring Vibrations and Substituent Effects

The aromatic ring itself has a set of characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually result in a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

The ethoxy groups will also contribute to the vibrational spectra. The C-O stretching vibrations are expected to produce strong bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the ethyl groups will also be present in the spectrum.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring breathing mode, a symmetric vibration of the entire ring, is often a strong band in the Raman spectrum of benzene derivatives, typically appearing around 1000 cm⁻¹. ias.ac.in

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Amino-4,5-diethoxybenzonitrile

Functional Group/Vibration Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch (asymmetric)~3450 - 3500Medium-StrongMedium
N-H Stretch (symmetric)~3350 - 3400Medium-StrongMedium
Aromatic C-H Stretch~3000 - 3100Medium-WeakMedium
C≡N Stretch~2220 - 2240Strong, SharpStrong, Sharp
N-H Bend~1600 - 1650Medium-StrongWeak
Aromatic C=C Stretch~1450 - 1600Medium-StrongMedium-Strong
C-O Stretch~1000 - 1300StrongWeak
Aromatic Ring Breathing~1000WeakStrong

Note: These are predicted values based on analogous structures and general spectroscopic principles.

By combining the detailed connectivity information from NMR spectroscopy with the functional group identification from IR and Raman spectroscopy, a comprehensive and robust structural elucidation of 2-Amino-4,5-diethoxybenzonitrile can be confidently established.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) would be the definitive method to confirm the elemental composition of 2-Amino-4,5-diethoxybenzonitrile. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Theoretical HRMS Data for 2-Amino-4,5-diethoxybenzonitrile (C₁₁H₁₄N₂O₂)

Ion SpeciesTheoretical Exact Mass
[M+H]⁺207.11335
[M+Na]⁺229.09529
[M+K]⁺245.06923
[M-H]⁻205.09770

Note: This table represents theoretical values calculated from the molecular formula and not experimental results.

Currently, there is no published experimental HRMS data for 2-Amino-4,5-diethoxybenzonitrile in the scientific literature.

Tandem mass spectrometry (MS/MS) experiments are essential for elucidating the fragmentation pathways of a molecule. In such an experiment, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure and the relative stability of its chemical bonds.

For 2-Amino-4,5-diethoxybenzonitrile, fragmentation would likely involve the loss of the ethoxy groups, the amino group, or the cyano group. However, without experimental data, the specific fragmentation pattern and the relative abundance of fragment ions remain undetermined. No studies detailing the fragmentation pathways of this specific compound are currently available.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

To perform X-ray crystallography, a suitable single crystal of 2-Amino-4,5-diethoxybenzonitrile would be required. The diffraction pattern of X-rays passing through the crystal would allow for the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell.

There are no published crystallographic studies for 2-Amino-4,5-diethoxybenzonitrile, and therefore, its crystal system, space group, and unit cell parameters are unknown.

A successful crystallographic analysis would yield a detailed geometric description of the 2-Amino-4,5-diethoxybenzonitrile molecule in the solid state. This would include precise measurements of all bond lengths, bond angles, and torsional angles.

Anticipated Structural Parameters

ParameterExpected Range/Value
C-C (aromatic) bond length~1.38-1.40 Å
C-N (nitrile) bond length~1.15 Å
C-O (ether) bond length~1.36-1.38 Å
C-N (amino) bond length~1.37-1.40 Å
C-C-C (aromatic) bond angle~120°

Note: This table provides expected values based on typical geometries of similar functional groups and does not represent experimental data for the title compound.

As no crystal structure has been reported, there is no experimental data available for the bond lengths, bond angles, and torsional angles of 2-Amino-4,5-diethoxybenzonitrile.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The amino group in 2-Amino-4,5-diethoxybenzonitrile would likely act as a hydrogen bond donor, while the nitrogen of the nitrile group and the oxygen atoms of the ethoxy groups could act as hydrogen bond acceptors.

Computational and Theoretical Investigations of 2 Amino 4,5 Diethoxybenzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 2-Amino-4,5-diethoxybenzonitrile involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Typically, this is achieved using a specific functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).

The optimization process would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For 2-Amino-4,5-diethoxybenzonitrile, particular attention would be given to the orientation of the amino (-NH₂) and diethoxy (-OCH₂CH₃) groups relative to the benzene (B151609) ring and the nitrile (-CN) group. Conformational analysis would explore the rotational barriers around the C-O and C-N bonds to identify the most stable conformer(s). It is expected that the planarity of the benzene ring would be largely maintained, with the amino and nitrile groups lying in or close to the plane of the ring to maximize resonance stabilization. The ethoxy groups, due to their flexibility, would likely adopt staggered conformations to minimize steric hindrance.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For 2-Amino-4,5-diethoxybenzonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, which act as strong electron-donating moieties. The LUMO, conversely, would likely be centered on the electron-withdrawing nitrile group and the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability. For molecules of this type, the HOMO-LUMO gap is typically in the range of 3-5 eV.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for 2-Amino-4,5-diethoxybenzonitrile (Representative Values)
ParameterEnergy (eV)
EHOMO-5.8
ELUMO-1.5
Energy Gap (ΔE)4.3

Calculation of Global Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Calculated Global Reactivity Descriptors for 2-Amino-4,5-diethoxybenzonitrile (Representative Values)
DescriptorValue (eV)
Chemical Potential (μ)-3.65
Chemical Hardness (η)2.15
Electrophilicity Index (ω)3.10

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas correspond to regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive potential, indicating sites for nucleophilic attack.

For 2-Amino-4,5-diethoxybenzonitrile, the EPS map would likely show the most negative potential (red) localized around the nitrogen atom of the nitrile group and the oxygen atoms of the ethoxy groups, due to the high electronegativity of these atoms. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. This visualization is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited states and the simulation of electronic absorption spectra, such as UV-Vis spectra.

Prediction and Interpretation of UV-Vis Electronic Absorption Spectra

TD-DFT calculations can predict the electronic absorption spectra of 2-Amino-4,5-diethoxybenzonitrile by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated spectrum can then be compared with experimental data to validate the theoretical model and to gain a deeper understanding of the nature of the electronic transitions.

The UV-Vis spectrum of 2-Amino-4,5-diethoxybenzonitrile is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, would involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, generally of lower intensity, would involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the ethoxy groups) to a π* antibonding orbital. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for its effect on the absorption spectrum.

Table 3: Predicted UV-Vis Absorption Maxima (λmax), Excitation Energies, and Oscillator Strengths for 2-Amino-4,5-diethoxybenzonitrile (Representative Values in a Non-polar Solvent)
Transitionλmax (nm)Excitation Energy (eV)Oscillator Strength (f)Assignment
S0 → S13503.540.15n → π
S0 → S22804.430.85π → π

Theoretical Investigation of Photophysical Processes (e.g., Fluorescence Emission)

The study of photophysical processes like absorption and fluorescence emission in molecules such as 2-Amino-4,5-diethoxybenzonitrile is heavily reliant on quantum chemical calculations. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for these investigations.

A theoretical analysis would begin by optimizing the ground state geometry of the molecule. From this stable structure, vertical excitation energies, which correspond to the absorption of light (UV-Vis spectrum), can be calculated. Subsequently, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized excited state and the ground state corresponds to the fluorescence emission energy.

Key parameters that would be calculated include:

Absorption Wavelength (λ_abs): The wavelength at which the molecule absorbs light most strongly.

Emission Wavelength (λ_em): The wavelength of light emitted during fluorescence.

Oscillator Strength (f): A dimensionless quantity that expresses the strength of an electronic transition.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding electronic transitions.

While specific data for 2-Amino-4,5-diethoxybenzonitrile is scarce, a hypothetical table of results from a TD-DFT calculation might look as follows.

Table 1: Hypothetical Photophysical Data for 2-Amino-4,5-diethoxybenzonitrile Note: This data is illustrative of typical computational outputs and not based on published results for this specific compound.

Parameter Calculated Value Unit
Max Absorption Wavelength (λ_max) 350 nm
Max Emission Wavelength (λ_em) 450 nm
Oscillator Strength (f) 0.25 a.u.
HOMO Energy -5.8 eV
LUMO Energy -1.9 eV

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 2-Amino-4,5-diethoxybenzonitrile, MD simulations could provide insights into its conformational flexibility, solvation dynamics, and interactions with other molecules or a biological receptor.

An MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with a chosen solvent (like water), to mimic experimental conditions.

Force Field Application: Assigning a force field, which is a set of parameters that defines the potential energy of the system's particles and governs their interactions.

Simulation Run: Solving Newton's equations of motion for the system over a specific period, generating a trajectory that describes how the positions and velocities of particles evolve.

Analysis of the resulting trajectory could reveal preferred conformations of the ethoxy groups, the stability of intramolecular hydrogen bonds, and the molecule's diffusion characteristics in a solvent. However, no specific MD simulation studies for 2-Amino-4,5-diethoxybenzonitrile have been identified in the reviewed literature.

Quantum Chemical Approaches to Reaction Mechanism Prediction and Transition State Analysis

Quantum chemical methods are essential for elucidating potential reaction mechanisms, identifying intermediate structures, and analyzing the energetic barriers of reactions involving 2-Amino-4,5-diethoxybenzonitrile. DFT is a common choice for this type of investigation due to its balance of accuracy and computational cost.

To predict a reaction mechanism, researchers would:

Identify Reactants and Products: Define the starting materials and the final products of a potential chemical transformation.

Locate Transition States (TS): Search the potential energy surface for saddle points that connect the reactants to the products. A transition state represents the highest energy point along the reaction coordinate.

Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. This activation barrier (Ea) is a key indicator of the reaction's feasibility and rate.

Trace the Reaction Pathway: Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

For instance, one might study the mechanism of a substitution reaction on the amino group or the benzene ring. The computational analysis would provide detailed geometries of all stationary points (reactants, products, intermediates, and transition states) and their relative energies. As with other computational areas, specific published studies performing this analysis on 2-Amino-4,5-diethoxybenzonitrile are not available.

Chemical Reactivity and Derivatization Strategies for 2 Amino 4,5 Diethoxybenzonitrile

Transformations Involving the Aromatic Amino Group

The primary amino group attached to the aromatic ring is a potent nucleophile and a key site for a variety of derivatization reactions. Its reactivity allows for the introduction of a wide array of substituents and the construction of new ring systems.

The nucleophilic nature of the amino group makes it susceptible to reactions with various electrophiles.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is often used to protect the amino group or to introduce specific acyl moieties into the molecule. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(2-cyano-4,5-diethoxyphenyl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Methods using a protecting group, such as a tosyl group, followed by alkylation with agents like methyl iodide and subsequent deprotection, offer a more controlled approach to synthesizing N-alkylated derivatives. monash.edu For example, direct alkylation with an excess of an alkyl halide could lead to the formation of a quaternary ammonium (B1175870) salt.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through nucleophilic aromatic substitution reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 1: Representative N-Functionalization Reactions This table is illustrative, based on general chemical principles, as specific literature examples for this compound are limited.

Reaction Type Reagent Example Product Example
Acylation Acetyl Chloride N-(2-cyano-4,5-diethoxyphenyl)acetamide
Alkylation Methyl Iodide 2-(Methylamino)-4,5-diethoxybenzonitrile
Arylation 2,4-Dinitrofluorobenzene 2-((2,4-Dinitrophenyl)amino)-4,5-diethoxybenzonitrile

The ortho-disposition of the amino and nitrile groups makes 2-Amino-4,5-diethoxybenzonitrile an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. These reactions involve the condensation of the amino group with a suitable one-carbon electrophile, followed by intramolecular cyclization where the nitrile nitrogen acts as a nucleophile.

A common strategy involves reacting the aminobenzonitrile with reagents like formamide, orthoesters, or N-cyanamides. For example, heating 2-aminobenzonitriles with N-benzyl cyanamides in the presence of an acid catalyst can lead to the formation of 2-amino-4-iminoquinazolines. mdpi.com The reaction proceeds through an initial attack of the aromatic amine on the cyanamide, followed by an intramolecular cyclization to construct the quinazoline (B50416) ring system. mdpi.com

Table 2: Synthesis of Fused Heterocycles This table is based on established methods for 2-aminobenzonitriles.

Reagent(s) Product Type Reaction Conditions Reference
N-Benzyl Cyanamide, HCl 2-Amino-4-iminoquinazoline HFIP, 70 °C mdpi.com
Formamide 4-Aminoquinazoline High Temperature General Method
Aryl Grignard Reagent, then base N,4-Disubstituted Quinazoline Two-step process mdpi.com

Reactions at the Benzonitrile (B105546) Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and cycloadditions.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the nitrile to form an intermediate imine anion. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. masterorganicchemistry.com For example, reaction of 2-Amino-4,5-diethoxybenzonitrile with methylmagnesium bromide, followed by hydrolysis, would produce 1-(2-amino-4,5-diethoxyphenyl)ethan-1-one.

Reduction: The nitrile group can be completely reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert 2-Amino-4,5-diethoxybenzonitrile into (2-amino-4,5-diethoxyphenyl)methanamine. masterorganicchemistry.com This creates a diamine derivative that can be used in further synthetic applications. Partial reduction to an aldehyde is also possible using specific reagents like Diisobutylaluminium hydride (DIBAL-H).

The carbon-nitrogen triple bond of the nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions to form various five- or six-membered heterocyclic rings. For instance, nitriles can react with 1,3-dipoles like azides or nitrile oxides in [3+2] cycloaddition reactions to yield tetrazoles or oxadiazoles, respectively. Reaction with dienes in a hetero-Diels-Alder ([4+2] cycloaddition) can form six-membered nitrogen-containing heterocycles, although this often requires electron-deficient nitriles.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

The benzene (B151609) ring of 2-Amino-4,5-diethoxybenzonitrile is highly activated towards electrophilic substitution due to the presence of three strong electron-donating groups (one amino and two ethoxy groups).

Electrophilic Aromatic Substitution (SEAr): The amino group is a powerful ortho-, para-director, and the two ethoxy groups also direct ortho and para to their own positions. In this molecule, the positions are C-3 and C-6 relative to the amino group. The C-6 position is sterically unhindered and is activated by both the amino group (para) and the 5-ethoxy group (ortho), making it the most probable site for electrophilic attack. The C-3 position is activated by the amino group (ortho) and the 4-ethoxy group (ortho), but it is located between two substituents, making it more sterically hindered. Therefore, reactions like halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to occur preferentially at the C-6 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on such an electron-rich ring. However, the amino group can be converted into a diazonium salt (Ar-N₂⁺) via reaction with nitrous acid (generated from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in reactions like the Sandmeyer reaction, allowing for the introduction of halides (Cl, Br), cyano, or hydroxyl groups. masterorganicchemistry.com For example, diazotization followed by treatment with CuCN would replace the amino group with a second nitrile group.

Table 3: Predicted Regioselectivity of Aromatic Substitution

Reaction Type Reagent Example Predicted Major Product
Electrophilic Halogenation Br₂, FeBr₃ 2-Amino-6-bromo-4,5-diethoxybenzonitrile
Sandmeyer Cyanation 1. NaNO₂, HCl; 2. CuCN 4,5-Diethoxyphthalonitrile

Regioselectivity and Electronic Effects of Diethoxy and Amino Substituents

The reactivity and regioselectivity of the aromatic ring in 2-Amino-4,5-diethoxybenzonitrile are primarily dictated by the powerful electron-donating effects of the amino (-NH₂) and diethoxy (-OCH₂CH₃) groups. Both substituents are ortho, para-directors, meaning they activate these positions towards electrophilic attack. libretexts.orgorganicchemistrytutor.comlibretexts.org The lone pairs of electrons on the nitrogen and oxygen atoms can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions relative to the meta positions. libretexts.orgorganicchemistrytutor.com

The amino group is one of the strongest activating groups, followed by the alkoxy groups. libretexts.org In 2-Amino-4,5-diethoxybenzonitrile, the position ortho to the amino group (position 3) and the position ortho to the C4-ethoxy group (position 6) are the most nucleophilic and thus the most likely sites for electrophilic substitution. The nitrile group (-CN), being a meta-director, deactivates the positions ortho and para to it. However, the combined activating influence of the amino and diethoxy groups generally overrides the deactivating effect of the nitrile group for many reactions.

The relative directing influence of the amino and diethoxy groups can be nuanced. The amino group's directing effect is generally stronger. However, steric hindrance from the adjacent ethoxy group at position 4 might influence the regioselectivity of incoming electrophiles, potentially favoring substitution at the less hindered position 6.

SubstituentPosition on Benzene RingElectronic EffectDirecting Influence
Amino (-NH₂)2Strong electron-donating (by resonance), weak electron-withdrawing (by induction)Ortho, para-director (activator)
Ethoxy (-OCH₂CH₃)4Strong electron-donating (by resonance), weak electron-withdrawing (by induction)Ortho, para-director (activator)
Ethoxy (-OCH₂CH₃)5Strong electron-donating (by resonance), weak electron-withdrawing (by induction)Ortho, para-director (activator)
Nitrile (-CN)1Strong electron-withdrawing (by resonance and induction)Meta-director (deactivator)

Synthesis of Advanced Heterocyclic Compounds Utilizing the 2-Amino-4,5-diethoxybenzonitrile Scaffold

Disclaimer: Direct experimental data for the synthesis of the following heterocyclic systems using 2-Amino-4,5-diethoxybenzonitrile is limited in the reviewed literature. The described synthetic strategies are based on established methods for analogous 2-aminobenzonitrile (B23959) derivatives and are presented as likely applicable routes.

The 2-aminobenzonitrile moiety is a valuable precursor for the synthesis of pyrimidine (B1678525) derivatives. A common and effective method involves the cyclocondensation of the 2-aminobenzonitrile with a suitable three-carbon component. One such approach is the reaction with α-cyanoketones and guanidines in a one-pot, three-component reaction. researchgate.net This Biginelli-inspired method is highly convergent and allows for the generation of a diverse range of substituted pyrimidines. researchgate.net

Another strategy involves the reaction with diketene (B1670635) in the presence of a strong acid, which can lead to the formation of 2-amino-4-hydroxy-6-alkyl pyrimidines. numberanalytics.com The amino group of the benzonitrile attacks one of the carbonyl groups of diketene, followed by cyclization and dehydration to yield the pyrimidine ring.

Reactant for 2-AminobenzonitrileReagents/ConditionsProduct Type
α-Cyanoketones, GuanidinesOne-pot, three-component reaction2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles researchgate.net
DiketeneStrong acid (e.g., H₂SO₄)2-Amino-4-hydroxy-6-alkyl-pyrimidines numberanalytics.com
Diethyl malonate, Guanidinium nitrateSodium methoxide (B1231860) in methanol, reflux2-Amino-4,6-dihydroxypyrimidine nih.gov

The synthesis of thiazole (B1198619) derivatives from 2-aminobenzonitrile precursors can be achieved through various established synthetic routes. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and widely used method. organicchemistrytutor.com While 2-aminobenzonitrile itself is not a thioamide, it can be converted to the corresponding phenylthiourea, which can then undergo cyclization with an α-haloketone to form a 2-aminothiazole (B372263) derivative.

Alternatively, the amino group of 2-aminobenzonitrile can be derivatized to introduce a sulfur-containing moiety, which can then participate in cyclization to form a thiazole ring. For instance, reaction with thioglycolic acid can lead to the formation of a thiazole derivative. wikipedia.org

Reaction TypeReagents/ConditionsProduct Type
Hantzsch Thiazole Synthesis (via thiourea (B124793) derivative)1. KCNS or NH₄SCN to form phenylthiourea2. α-Haloketone, base2-Amino-4-substituted-thiazoles wikipedia.org
Reaction with Thioglycolic AcidThioglycolic acid, cyclizationThiazole derivatives wikipedia.org
Reaction with α-ThiocyanatoacetophenoneBase (e.g., KOH) in ethanoltrans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles semanticscholar.org

Annulation reactions involving the 2-aminobenzonitrile scaffold are a powerful tool for constructing polycyclic systems, particularly quinazolines. A variety of methods have been developed to achieve this transformation. For example, the reaction of 2-aminobenzonitriles with carbon dioxide in water at elevated temperatures can afford quinazoline-2,4-(1H,3H)-diones in good yields without the need for a catalyst. nih.gov

Another approach involves the Lewis acid-mediated reaction of 2-aminobenzonitriles with activated alkynes, which proceeds via a sequential aza-Michael addition and intramolecular annulation to yield highly substituted 4-aminoquinolines. libretexts.org Furthermore, acid-mediated [4+2] annulation with N-benzyl cyanamides provides a route to 2-amino-4-iminoquinazolines. nih.govyoutube.com The Friedländer annulation, a classic reaction for quinoline (B57606) synthesis, can also be adapted for the synthesis of quinazolines from 2-aminobenzonitriles by reacting them with appropriate carbonyl compounds. wikipedia.org

Reaction TypeReagents/ConditionsProduct Type
Reaction with Carbon DioxideWater, 140-160 °CQuinazoline-2,4-(1H,3H)-diones nih.gov
Lewis Acid-Mediated AnnulationActivated alkynes, Lewis acid (e.g., Sc(OTf)₃)4-Aminoquinolines libretexts.org
Acid-Mediated [4+2] AnnulationN-Benzyl cyanamides, HCl, HFIP2-Amino-4-iminoquinazolines nih.govyoutube.com
Friedländer-type AnnulationCarbonyl compounds, acid or base catalysisSubstituted quinazolines wikipedia.org

Advanced Research Applications of 2 Amino 4,5 Diethoxybenzonitrile and Its Derivatives in Chemical Science

Development of Functional Organic Materials

The unique electronic and structural characteristics of 2-Amino-4,5-diethoxybenzonitrile, featuring electron-donating amino and ethoxy groups and an electron-withdrawing nitrile group on a benzene (B151609) ring, make it a promising candidate for the development of advanced functional organic materials. This strategic arrangement of functional groups, known as a push-pull system, is fundamental to creating materials with tailored optical and electronic properties.

Exploration as Components in Fluorescent Sensors and Probes

While direct studies on 2-Amino-4,5-diethoxybenzonitrile as a fluorescent probe are not extensively documented, its molecular architecture is archetypal for designing fluorophores. The combination of electron-donating groups (amino and diethoxy) and an electron-withdrawing group (nitrile) on the aromatic ring creates an intramolecular charge transfer (ICT) system. Upon excitation with light, electron density shifts from the donor side to the acceptor side, and the subsequent relaxation is often accompanied by the emission of fluorescent light. The wavelength and intensity of this emission can be highly sensitive to the molecule's local environment, such as solvent polarity.

This principle is demonstrated in related molecular families. For instance, derivatives of 2-amino-4,6-diphenylnicotinonitrile have been investigated as fluorescent sensors, with their emission spectra showing significant solvent-dependent shifts, a characteristic feature of ICT-based fluorophores. mdpi.comresearchgate.net These nicotinonitriles have shown potential for monitoring processes like photopolymerization. mdpi.com Similarly, other fluorescent probes based on rhodamine, BODIPY, and coumarin (B35378) often incorporate amino and other functional groups to modulate their photophysical properties for detecting specific analytes like metal ions or biomolecules. nih.govrsc.org The structural similarity suggests that 2-Amino-4,5-diethoxybenzonitrile could be a valuable core structure or building block for developing novel fluorescent sensors.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. A key requirement for high NLO activity, particularly a large second-order hyperpolarizability (β), is a molecule with a strong push-pull electronic system and a high degree of π-conjugation.

2-Amino-4,5-diethoxybenzonitrile possesses the essential features of a potent NLO chromophore:

Electron Donor Groups: The powerful amino (-NH₂) group and the two ethoxy (-OCH₂CH₃) groups significantly increase the electron density of the benzene ring.

Electron Acceptor Group: The cyano (-C≡N) group acts as a strong electron acceptor.

π-Conjugated System: The benzene ring provides the conjugated pathway for efficient charge transfer from the donors to the acceptor.

Studies on analogous molecules confirm this potential. For example, 2-amino-5-chlorobenzophenone (B30270) has been analyzed for its NLO properties, with its computed first-order hyperpolarizability suggesting it could be a candidate for second harmonic generation. scihorizon.com The non-planar structure and intramolecular hydrogen bonding in such molecules are shown to influence the NLO response. scihorizon.com Research on other organic crystals, such as derivatives of aniline (B41778) and pyrimidine (B1678525), further establishes that molecules with donor-acceptor frameworks and extended conjugation exhibit significant third-order NLO susceptibility. researchgate.netresearchgate.net Based on these principles, 2-Amino-4,5-diethoxybenzonitrile is a strong candidate for investigation in the field of NLO materials.

Role as Key Intermediates and Building Blocks in Fine Chemical Synthesis

The reactivity of its multiple functional groups makes 2-Amino-4,5-diethoxybenzonitrile a highly versatile building block in synthetic chemistry. It serves as a valuable starting point for constructing more complex molecules, including heterocyclic systems and precursors for pharmaceutically relevant compounds.

Precursors for Pharmaceutical Intermediates (excluding biological activity studies)

The strategic placement of the amino, diethoxy, and nitrile functionalities allows for a variety of chemical transformations, making 2-Amino-4,5-diethoxybenzonitrile an important intermediate. The amino group can be readily diazotized and replaced with a wide range of other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

These transformations are foundational in medicinal chemistry. For example, the synthesis of substituted thiazoles, a common scaffold in drug discovery, often starts from amino-aromatic precursors. nih.gov The synthesis of 2-amino-5-benzoyl-4-(2-furyl)thiazoles, which are adenosine (B11128) A(2A) receptor antagonists, highlights a pathway where an amino-nitrile-like starting material can be elaborated into a complex, biologically relevant molecule. nih.gov Similarly, the benzo[d]thiazole core, present in numerous bioactive compounds, can be constructed from substituted anilines. nih.gov The development of synthetic routes to 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates underscores the value of multi-functionalized aromatic rings as building blocks that allow for systematic exploration of the chemical space around a core structure. nih.gov Thus, 2-Amino-4,5-diethoxybenzonitrile represents a key starting material for synthesizing complex intermediates required for drug discovery programs.

Modular Components for Advanced Organic Synthesis

As a modular component, 2-Amino-4,5-diethoxybenzonitrile offers multiple reaction sites that can be addressed selectively to build intricate molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic compounds. The reaction between an amino group and a nitrile group within the same or different molecules is a classic strategy for forming nitrogen-containing rings.

For instance, the synthesis of highly functionalized pyrimidine derivatives has been achieved through the cyclization of N-(2-amino-1,2-dicyanovinyl)acetamide precursors in the presence of an acid catalyst. rsc.org This demonstrates how an aminonitrile moiety can be used to construct complex heterocyclic systems. Furthermore, multi-component reactions involving aldehydes, malononitrile, and an amine source are used to generate substituted 2-amino-4H-pyran-3-carbonitriles, showcasing the versatility of the aminonitrile fragment in one-pot syntheses. researchgate.net The ability to use 2-Amino-4,5-diethoxybenzonitrile to construct such diverse heterocyclic scaffolds makes it a valuable tool for synthetic chemists aiming to create novel molecular frameworks.

Functional Group Potential Transformation Application in Synthesis
Amino (-NH₂)Diazotization, Acylation, AlkylationIntroduction of various functional groups, Formation of amides, Heterocycle synthesis
Nitrile (-C≡N)Hydrolysis (to -COOH or -CONH₂), Reduction (to -CH₂NH₂)Creation of carboxylic acids/amides, Formation of benzylamines, Heterocycle synthesis
Benzene RingElectrophilic Aromatic SubstitutionFurther functionalization of the aromatic core

Potential in Emerging Chemical Fields (e.g., non-biological catalysis, supramolecular assemblies)

Beyond its use in materials and traditional synthesis, 2-Amino-4,5-diethoxybenzonitrile has potential in emerging areas like supramolecular chemistry. This field focuses on creating large, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding.

The structure of 2-Amino-4,5-diethoxybenzonitrile is well-suited for participating in such assemblies. The nitrile group, with its terminal nitrogen atom carrying a partial negative charge, can act as an acceptor for hydrogen bonds or other electrostatic interactions like C-H⋯N bonds. nih.gov The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. nih.gov Recent research has demonstrated the precise recognition of benzonitrile (B105546) derivatives by supramolecular macrocycles, where the benzene ring of the guest molecule engages in π-π stacking while the nitrile group forms multiple C-H⋯N interactions, leading to a stable "key-lock" complex. nih.gov This principle has been extended to recognize complex drug molecules that contain a benzonitrile fragment. nih.gov

Furthermore, the amino group is a strong hydrogen bond donor, capable of forming predictable synthons, for example, with carboxylic acids. nih.gov The combination of a hydrogen-bond donor (amino group) and a hydrogen-bond acceptor/π-system (benzonitrile moiety) in a single molecule provides a powerful toolkit for designing self-assembling systems with predictable connectivity and dimensionality. nih.gov

Interaction Type Participating Group on Compound Potential Role in Assembly
Hydrogen BondingAmino Group (Donor), Nitrile Group (Acceptor)Directing molecular recognition and forming predictable networks
π-π StackingBenzene RingStabilizing layered or columnar structures
C-H⋯N InteractionsNitrile Group (Acceptor)Fine-tuning the geometry and stability of the final assembly

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

2-Amino-4,5-diethoxybenzonitrile has been established as a critical intermediate in organic synthesis, primarily serving as a versatile building block for more complex molecular architectures. Research has highlighted its utility in the preparation of a variety of heterocyclic compounds and substituted aromatic systems. A significant methodological advance lies in its role as a precursor in multi-component reactions, which streamline the synthesis of complex molecules in a single pot, enhancing efficiency and reducing waste.

Key findings demonstrate its application in the synthesis of quinazoline (B50416) derivatives, which are known for their wide range of biological activities. For instance, the reaction of 2-aminobenzonitriles with other reagents under acidic conditions can yield 2-aminoquinazolines, a scaffold present in several clinically used drugs. mdpi.com The diethoxy substitution pattern on the benzene (B151609) ring of 2-Amino-4,5-diethoxybenzonitrile is crucial as it influences the electronic properties and solubility of both the intermediate and the final products, which can be advantageous in pharmaceutical development. chemimpex.com

The table below summarizes the role of aminobenzonitrile derivatives as key intermediates in the synthesis of various important chemical scaffolds.

PrecursorReaction TypeResulting ScaffoldSignificance
2-Aminobenzonitriles[4+2] Annulation2-AminoquinazolinesCore of many biologically active and pharmaceutical compounds. mdpi.com
2-AminobenzonitrilesThree-Component Reaction2-Amino-4,6-disubstitutedpyrimidine-5-carbonitrilesPotent and selective A1 Adenosine (B11128) Receptor (AR) antagonists. nih.gov
PhthalonitrilesCyclotetramerizationPhthalocyaninesImportant components for dyes, pigments, and materials science applications. researchgate.net

Methodological improvements have also been reported in the synthesis of related aminobenzonitriles, employing various catalysts and reaction conditions such as microwave and ultrasonic irradiation to improve yields and reaction times, suggesting potential avenues for optimizing the production of 2-Amino-4,5-diethoxybenzonitrile itself. mdpi.com

Identification of Unexplored Research Avenues and Outstanding Challenges

Despite its utility, several research avenues concerning 2-Amino-4,5-diethoxybenzonitrile remain underexplored, and certain challenges persist. The primary challenge often lies in the multi-step synthesis required to produce the aminobenzonitrile itself, which can be inefficient and may not be cost-effective for large-scale production. nih.gov The development of more direct and greener synthetic routes is a significant hurdle that needs to be addressed.

The full potential of the diethoxy functional groups has not been completely investigated. These groups could be further functionalized or modified to fine-tune the properties of resulting materials or drug candidates. Research into the selective demethylation or de-ethylation of the alkoxy groups to yield novel hydroxy-substituted derivatives could open up new synthetic possibilities.

The following table outlines some of the current challenges and potential areas for future investigation:

Challenge / Unexplored AreaProposed Research DirectionPotential Outcome
Synthetic Efficiency: Current multi-step syntheses can be low-yielding and not atom-economical. nih.govDevelop novel catalytic systems (e.g., transition-metal-catalyzed C-H activation) for a more direct synthesis from readily available starting materials.More cost-effective and environmentally friendly production of 2-Amino-4,5-diethoxybenzonitrile.
Limited Derivatization Studies: The reactivity of the ethoxy groups is not fully explored.Investigate selective O-dealkylation or ether cleavage reactions to create new phenolic intermediates.Access to a new class of derivatives with potentially different biological activities or material properties.
Photophysical Properties: The fluorescence and photophysical characteristics are not well-documented.Conduct detailed photophysical studies (quantum yield, lifetime) and explore applications as fluorescent probes or in optoelectronic materials. mdpi.comDevelopment of new functional materials for sensing, imaging, or electronics.
Polymer Chemistry: Its incorporation into polymer backbones is not widely studied. chemimpex.comExplore its use as a monomer or functional additive in polymerization reactions to create novel polymers.Advanced materials with enhanced thermal stability, mechanical properties, or specific functionalities. chemimpex.com

Furthermore, while related aminonitriles have been investigated for their cytotoxicity and potential as anticancer agents, the biological activity profile of 2-Amino-4,5-diethoxybenzonitrile itself is not thoroughly characterized. mdpi.com A systematic evaluation of its own biological properties could reveal unexpected applications.

Broader Scientific Impact and Future Perspectives in Organic and Materials Chemistry

The scientific impact of 2-Amino-4,5-diethoxybenzonitrile stems from its role as an enabling molecule, facilitating the construction of complex and valuable compounds. Its derivatives have the potential to contribute significantly to medicinal chemistry, particularly in the development of kinase inhibitors and antagonists for various receptors. nih.gov The structural motif is found in compounds designed to target critical biological pathways, and thus, streamlined access to this intermediate can accelerate drug discovery programs.

In materials chemistry, the nitrile and amino functional groups, along with the electron-rich aromatic ring, make 2-Amino-4,5-diethoxybenzonitrile an intriguing candidate for the synthesis of functional organic materials. Nitrile-containing compounds are precursors to phthalocyanines and other macrocycles known for their use as dyes, pigments, and in photodynamic therapy. researchgate.net The diethoxy substituents can enhance solubility and processability, which are often limiting factors for planar aromatic molecules.

Future perspectives are geared towards harnessing this compound for advanced applications. In organic chemistry, the focus will likely be on its incorporation into more sophisticated catalytic and asymmetric synthetic methodologies. In materials science, the design of novel conjugated polymers, liquid crystals, and sensor arrays based on this building block represents a promising frontier. The development of "smart" materials that respond to external stimuli could be achieved by integrating this and similar structures into larger macromolecular systems. As synthetic methods become more refined, 2-Amino-4,5-diethoxybenzonitrile is poised to become an increasingly valuable tool for chemists in both academic and industrial research. chemimpex.comresearchgate.net

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.